molecular formula C7H3Br2ClO B1314478 2,4-Dibromobenzoyl chloride CAS No. 59615-16-6

2,4-Dibromobenzoyl chloride

Cat. No.: B1314478
CAS No.: 59615-16-6
M. Wt: 298.36 g/mol
InChI Key: PCZHFYGRQWFUSL-UHFFFAOYSA-N
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Description

2,4-Dibromobenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO. It is a derivative of benzoyl chloride, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromobenzoyl chloride can be synthesized through several methods. One common method involves the bromination of benzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

In an industrial setting, this compound is produced by the chlorination of 2,4-dibromotoluene followed by oxidation. The process involves the use of chlorine gas and a suitable catalyst to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are primarily nucleophilic acyl substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Difluorobenzoyl chloride
  • 2,4-Diiodobenzoyl chloride

Uniqueness

2,4-Dibromobenzoyl chloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to other halogenated benzoyl chlorides. The bromine atoms increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s behavior in various chemical environments .

Properties

IUPAC Name

2,4-dibromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHFYGRQWFUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541177
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59615-16-6
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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